Gentamicin C1a sulfate

Description

Classification within Aminoglycoside Antibiotics

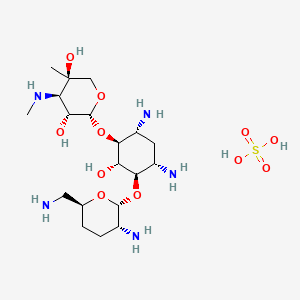

Gentamicin (B1671437) C1a sulfate (B86663) belongs to the aminoglycoside class of antibiotics. ncats.iopfizer.comusp-pqmplus.org These antibiotics are known for their potent bactericidal activity against a wide range of bacteria, particularly Gram-negative organisms. wikipedia.orgresearchgate.netmdpi.com The mechanism of action for aminoglycosides, including gentamicin, involves binding to the 30S subunit of the bacterial ribosome. wikipedia.orgtoku-e.combiocompare.combio-techne.complantmedia.com This binding disrupts protein synthesis, leading to errors in the translation of mRNA and ultimately causing bacterial cell death. wikipedia.orgmdpi.com

Origin and Microbial Production Context

The gentamicin complex is naturally produced through the fermentation of the Gram-positive bacterium Micromonospora purpurea. pfizer.comwikipedia.orgplantmedia.comdavidpublisher.com This actinomycete is widely found in environmental sources such as soil and water. wikipedia.org The discovery of gentamicin from Micromonospora in 1963 was a significant milestone in antibiotic research. wikipedia.orgacs.org

Micromonospora purpurea is the primary species utilized for the industrial production of gentamicin. wikipedia.orgresearchgate.net The biosynthesis of the gentamicin complex within this bacterium is an intricate process involving multiple enzymatic steps. researchgate.netresearchgate.net Researchers have focused on understanding and manipulating these pathways to optimize the production of specific gentamicin components. researchgate.netresearchgate.netjst.go.jp

Gentamicin C Complex Composition: Focus on Gentamicin C1a

The gentamicin antibiotic is not a single molecule but a mixture of several related compounds known as the gentamicin C complex. wikipedia.orgsigmaaldrich.com The major components of this complex are Gentamicin C1, Gentamicin C2, and Gentamicin C1a, which together constitute approximately 80% of the mixture and exhibit the highest antibacterial potency. wikipedia.orgtoku-e.com Other minor components include C2a and C2b. davidpublisher.comresearchgate.net

The primary distinction between these components lies in the methylation patterns on the purpurosamine ring. researchgate.netmdpi.com Gentamicin C1a is notable for the absence of methyl groups at the 6' position of this ring, distinguishing it from Gentamicin C1 and C2. researchgate.netmdpi.comtoku-e.com The relative proportions of these components can vary depending on the manufacturing process. wikipedia.orgresearchgate.net

| Property | Description |

| Chemical Formula | C19H39N5O7 drugbank.comncats.io |

| Molecular Weight | 449.54 g/mol sigmaaldrich.comdrugbank.comncats.io |

| Appearance | White to off-white crystalline powder ontosight.ai |

| Solubility | Highly soluble in water ontosight.ai |

Significance in Fundamental Biological Research

Beyond its clinical applications, Gentamicin C1a sulfate serves as a valuable tool in fundamental biological research. It is frequently used as a selection agent in molecular biology and cell culture to prevent bacterial contamination. wikipedia.org Its heat stability allows it to be autoclaved with microbiological growth media, a property not shared by all antibiotics. wikipedia.org

Furthermore, the study of Gentamicin C1a's interaction with the bacterial ribosome has provided crucial insights into the mechanisms of protein synthesis and antibiotic resistance. researchgate.netnih.gov Research has shown that Gentamicin C1a binds to the A-site of the 16S rRNA within the 30S ribosomal subunit, inducing misreading of the genetic code. nih.gov Detailed structural studies of this interaction have paved the way for the rational design of new aminoglycoside antibiotics with potentially improved properties. nih.gov Metabolic engineering efforts have also focused on modifying Micromonospora purpurea to exclusively produce Gentamicin C1a, which is a precursor for the synthesis of the semi-synthetic antibiotic etimicin. researchgate.netresearchgate.netnih.gov

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H39N5O7.H2O4S/c1-19(27)7-28-18(13(26)16(19)24-2)31-15-11(23)5-10(22)14(12(15)25)30-17-9(21)4-3-8(6-20)29-17;1-5(2,3)4/h8-18,24-27H,3-7,20-23H2,1-2H3;(H2,1,2,3,4)/t8-,9+,10-,11+,12-,13+,14+,15-,16+,17+,18+,19-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNCAOLPMSASREN-UCMBPTNBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CN)N)N)N)O.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC[C@H](O3)CN)N)N)N)O.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H41N5O11S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40191148 | |

| Record name | Gentamicin C1a sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40191148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

547.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37713-04-5 | |

| Record name | Gentamicin C1a sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037713045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gentamicin C1a sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40191148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GENTAMICIN C1A SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7K05PO157 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Biotechnological Production of Gentamicin C1a

Elucidation of Gentamicin (B1671437) C Biosynthetic Pathway

The biosynthesis of Gentamicin C1a is a complex process involving a series of enzymatic reactions that transform precursor molecules into the final active compound. The pathway is characterized by key modification steps, including methylation and dideoxygenation, and features crucial branching points that lead to the diversity of the gentamicin C complex.

Precursor Molecules and Intermediates in the Pathway to Gentamicin C1a

The journey to Gentamicin C1a begins with the pseudodisaccharide paromamine, which undergoes a series of modifications to form the key intermediate, gentamicin X2. nih.gov This intermediate stands at a critical juncture in the biosynthetic pathway. nih.gov From gentamicin X2, the pathway can diverge. One branch, which does not lead to Gentamicin C1a, involves the C-methylation of gentamicin X2 at the C-6' position to form G418. nih.gov The pathway leading to Gentamicin C1a proceeds from gentamicin X2 through a series of oxidative and aminating steps. nih.gov A key intermediate in this branch is JI-20A, which is formed from gentamicin X2. nih.govbiorxiv.org JI-20A then undergoes further enzymatic modifications to ultimately yield Gentamicin C1a. acs.orgnih.gov

Enzymatic Steps and Catalytic Mechanisms Leading to Gentamicin C1a

The conversion of intermediates to Gentamicin C1a is orchestrated by a suite of specialized enzymes that catalyze specific chemical transformations. These include methyltransferases and enzymes responsible for the critical dideoxygenation process.

Methyltransferases play a pivotal role in the gentamicin biosynthetic pathway, influencing the final composition of the gentamicin C complex. pnas.orgnih.gov The enzyme GenK is a radical SAM-dependent methyltransferase that catalyzes the C-6' methylation of gentamicin X2, diverting the pathway towards the production of gentamicin components C2, C2a, and C1. nih.govpnas.orgnih.gov

Conversely, the methyltransferase GenL is responsible for the terminal 6'-N-methylation step. pnas.orgpnas.orgresearchgate.net Specifically, GenL catalyzes the conversion of Gentamicin C1a into Gentamicin C2b. pnas.orgpnas.org Therefore, the absence or downregulation of GenK activity is crucial for channeling the metabolic flux towards Gentamicin C1a production. nih.govresearchgate.net The activity of GenL represents a subsequent modification of Gentamicin C1a, leading to another component of the complex. pnas.org The strategic manipulation of these methyltransferase activities is a key approach in metabolic engineering to enhance the yield of specific gentamicin components like C1a. researchgate.netresearchgate.net

| Enzyme | Substrate | Product | Function in Relation to Gentamicin C1a |

| GenK | Gentamicin X2 | G418 | Catalyzes a competing branch pathway, diverting precursors away from C1a synthesis. nih.govpnas.orgnih.gov |

| GenL | Gentamicin C1a | Gentamicin C2b | Catalyzes the N-methylation of C1a, converting it to another gentamicin component. pnas.orgpnas.org |

Dideoxygenation Mechanisms (e.g., GenP, GenB3, GenB4)

A defining feature in the biosynthesis of the gentamicin C complex is the removal of two hydroxyl groups from the purpurosamine ring, a process known as dideoxygenation. nih.govacs.org This critical transformation is accomplished through the concerted action of three enzymes: GenP, GenB3, and GenB4. nih.govacs.orgbiorxiv.org

The process begins with GenP, an aminoglycoside 3'-phosphotransferase, which phosphorylates the 3'-hydroxyl group of the intermediate JI-20A. acs.orgnih.gov This phosphorylation activates the hydroxyl group, preparing it for removal. nih.gov

Following phosphorylation, two pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes, GenB3 and GenB4, carry out the subsequent steps. acs.orgacs.orgbiorxiv.org GenB3, a PLP-dependent enzyme, is involved in the elimination of both the 4'-hydroxyl group and the 3'-phosphate group. acs.orgbiorxiv.org GenB4, which is also a PLP-dependent enzyme, then catalyzes the final steps of the dideoxygenation process. acs.orgnih.gov GenB4 has been identified as a bifunctional enzyme with both reduction and transamination activities, crucial for the formation of the final gentamicin C components. nih.govnih.gov This enzymatic cascade ultimately leads to the formation of the 3',4'-dideoxy structure characteristic of Gentamicin C1a. nih.govacs.org

| Enzyme | Function | Mechanism |

| GenP | 3'-Phosphorylation | Activates the 3'-hydroxyl group of JI-20A for elimination. acs.orgnih.gov |

| GenB3 | Elimination of 4'-hydroxyl and 3'-phosphate | A PLP-dependent enzyme that facilitates the removal of the hydroxyl and phosphate (B84403) groups. acs.orgbiorxiv.org |

| GenB4 | Reduction and Transamination | A bifunctional PLP-dependent enzyme that completes the dideoxygenation process. acs.orgnih.gov |

Branching Pathways and Divergence to Other Gentamicin C Components

The biosynthesis of the gentamicin C complex is not a linear process but rather a branched pathway, with gentamicin X2 serving as the central branch point intermediate. nih.gov The fate of gentamicin X2 is determined by the action of specific enzymes, primarily the methyltransferase GenK. nih.govnih.gov

If GenK acts on gentamicin X2, it catalyzes a C-6' methylation to produce G418. nih.gov This intermediate is then channeled through a series of enzymatic reactions to yield gentamicin C2, C2a, and C1. nih.govresearchgate.net

In the absence of GenK-mediated methylation, gentamicin X2 is oxidized at the C-6' position by the dehydrogenase GenQ. nih.govresearchgate.net This is followed by amination, primarily catalyzed by the aminotransferase GenB1, to form the intermediate JI-20A. nih.govresearchgate.net This branch of the pathway leads to the production of Gentamicin C1a and another minor component, C2b. nih.govresearchgate.net Therefore, the presence and activity of GenK are the primary determinants for the divergence of the biosynthetic pathway and the relative production of different gentamicin C components. nih.gov

Optimization of Microbial Fermentation for Gentamicin C1a Production

Enhancing the production of Gentamicin C1a from microbial fermentation is a key objective for its industrial application. Strategies to achieve this focus on both the genetic modification of the producing microorganism, typically Micromonospora purpurea, and the optimization of the fermentation process itself.

Various approaches have been explored to increase the yield of gentamicin. These include traditional methods like mutation and selection of high-producing strains, as well as modern metabolic engineering techniques. nih.govnih.gov Optimization of the fermentation medium is also critical and involves adjusting components such as carbon and nitrogen sources, as well as trace elements. msk.or.krfrontiersin.org

Key fermentation parameters that significantly influence gentamicin production include pH, temperature, and oxygen supply. msk.or.krgoogle.com For instance, maintaining an optimal pH and ensuring adequate aeration are crucial for both cell growth and antibiotic synthesis. msk.or.kr Studies have shown that controlling these variables can lead to a significant increase in the total productivity of gentamicin. msk.or.kr Furthermore, the addition of specific precursors or inducers to the fermentation medium can also enhance the production of the desired gentamicin component. researchgate.net By strategically knocking out genes such as genK, researchers have successfully engineered strains that exclusively produce Gentamicin C1a. researchgate.net

| Parameter | Optimal Condition/Strategy | Effect on Gentamicin C1a Production |

| Strain | Genetic modification (e.g., genK knockout) | Channels metabolic flux towards the C1a pathway. researchgate.net |

| Carbon Source | Optimized concentration of sources like potato starch | Provides essential building blocks for biosynthesis. msk.or.kr |

| Nitrogen Source | Optimized concentration of sources like soybean meal | Supports cell growth and enzyme production. msk.or.kr |

| pH | Maintained at optimal levels (e.g., 6.8 for production) | Affects enzyme activity and nutrient uptake. msk.or.kr |

| Oxygen | Controlled aeration to ensure sufficient supply | Essential for aerobic respiration and antibiotic synthesis. msk.or.kr |

| Additives | Addition of specific ions (e.g., CoCl2) or precursors | Can enhance specific enzymatic steps in the pathway. researchgate.netmsk.or.kr |

Factors Influencing Biosynthesis Yields (e.g., Carbon, Nitrogen Sources, pH, Aeration)

The yield of gentamicin during fermentation is highly sensitive to environmental and nutritional factors. Careful control of these parameters is essential for maximizing productivity.

Carbon and Nitrogen Sources: The choice of carbon and nitrogen sources significantly impacts the production of gentamicin. Studies have shown that potato starch is an effective carbon source, while soybean meal serves as a superior nitrogen source for gentamicin fermentation. msk.or.kr In one study, dextrin (B1630399) was identified as the most suitable carbon source for achieving a high yield of gentamicin. pharmacophorejournal.com

pH: The pH of the fermentation broth is a critical variable. Optimal pH levels for cell growth and gentamicin production have been identified as 7.2 and 6.8, respectively. msk.or.kr Another study found that adjusting the pH from 7.0 to 7.5 resulted in a significant increase in gentamicin production. pharmacophorejournal.com

Aeration: Oxygen supply is a crucial factor for gentamicin yield, with productivity being more sensitive to oxygen levels than to cell growth. msk.or.kr The optimal oxygen absorption rate for production in a shake flask culture was determined to be 40 mM O₂/liter-broth/hr. msk.or.kr

Table 1: Optimal Fermentation Parameters for Gentamicin Production

| Parameter | Optimal Condition |

|---|---|

| Carbon Source | Potato Starch, Dextrin msk.or.krpharmacophorejournal.com |

| Nitrogen Source | Soybean Meal msk.or.kr |

| pH (Cell Growth) | 7.2 msk.or.kr |

| pH (Production) | 6.8 - 7.5 msk.or.krpharmacophorejournal.com |

Metabolic Engineering Strategies for Enhanced Gentamicin C1a Production

Metabolic engineering offers powerful tools to redirect the metabolic flux within the producing organism to favor the synthesis of a specific compound like Gentamicin C1a. nih.govlbl.gov By manipulating the genetic pathways, it is possible to increase the titer and purity of Gentamicin C1a, thereby simplifying downstream processing. researchgate.net

The biosynthesis of the gentamicin C complex involves two main branches originating from the intermediate gentamicin X2. mdpi.comresearchgate.net One pathway is mediated by the enzyme GenK, leading to components C2a, C2, and C1. mdpi.comresearchgate.net The other pathway, which bypasses the GenK-mediated step, produces Gentamicin C1a and C2b. mdpi.comresearchgate.net

Gene Knockout and Overexpression Techniques (e.g., genK, genL)

Targeted gene modification has been highly successful in altering the profile of gentamicin components produced.

genK Inactivation: The gene genK encodes a methyltransferase that converts the precursor gentamicin X2 to G418, channeling metabolites towards the C2, C2a, and C1 components. mdpi.comresearchgate.net By inactivating or knocking out the genK gene, the metabolic flux is redirected towards the alternative pathway, significantly increasing the production of Gentamicin C1a. mdpi.comnih.gov An engineered strain of M. purpurea with an inactivated genK (named GK1101) was shown to produce relatively high titers of C1a. mdpi.comnih.gov

genL Inactivation: The gene genL encodes a 6'-N-methyltransferase responsible for the conversion of Gentamicin C1a to C2b and Gentamicin C2 to C1. mdpi.comnih.govpnas.org This enzyme performs the terminal methylation step in these pathways. pnas.org Deletion of the genL gene in M. echinospora resulted in the selective loss of the C1 and C2b components from the fermentation product. pnas.org

Targeted Genetic Modifications for Exclusive Gentamicin C1a Synthesis

To achieve the exclusive production of Gentamicin C1a, a strategy involving the knockout of multiple genes has been implemented. By creating a double-mutant strain where both the genK and genL genes are inactivated, the biosynthetic pathway is effectively streamlined. nih.govresearchgate.net The inactivation of genK prevents the synthesis of the C1, C2, and C2a components, while the subsequent inactivation of genL blocks the conversion of the desired Gentamicin C1a into the undesired C2b. mdpi.comnih.gov This metabolic engineering approach successfully resulted in a strain of M. purpurea that solely produces Gentamicin C1a, which is highly valuable for the industrial synthesis of etimicin. nih.gov

Table 2: Impact of Gene Knockouts on Gentamicin Component Profile

| Strain | Genetic Modification | Major Gentamicin Components Produced |

|---|---|---|

| Wild Type (M. purpurea) | None | C1, C1a, C2, C2a, C2b mdpi.comnih.gov |

| GK1101 | ΔgenK | C1a, C2b (trace amounts) mdpi.comnih.gov |

Biotransformation Pathways Involving Gentamicin C1a Precursors

Biotransformation provides an alternative route to synthesize specific gentamicin components by using closely related molecules as starting materials. Enzymes from the gentamicin biosynthetic pathway can act on these precursors to generate the desired product.

Conversion of Sisomicin (B1680986) and Verdamicin (B1209214) to Gentamicin C1a

Sisomicin and Verdamicin are aminoglycosides that are structurally similar to gentamicin components and can serve as precursors for their synthesis.

Sisomicin: Sisomicin is structurally very closely related to Gentamicin C1a. nih.gov The key difference is the presence of a 4',5' double bond in sisomicin. The biotransformation of sisomicin into Gentamicin C1a requires the reduction of this double bond. The enzyme GenB4 has been shown to possess this specific 4',5' double-bond reducing activity. acs.org In vitro studies demonstrated that GenB4 can convert sisomicin into Gentamicin C1a. acs.org Additionally, the biotransformation of sisomicin to gentamicin C2b by Micromonospora rhodorangea has been reported, a process that involves both 6'-N-methylation and the reduction of the 4',5' double bond. nih.govresearchgate.net

Verdamicin: The enzyme GenB4 is also capable of converting verdamicin C2a and its epimer, verdamicin C2, into gentamicin C2a and gentamicin C2, respectively, through its double-bond reducing activity. acs.org This highlights the catalytic potential within the gentamicin pathway to modify related aminoglycoside structures. While direct biotransformation of verdamicin to Gentamicin C1a is not explicitly detailed, the enzymatic machinery clearly exists to perform the necessary chemical modifications.

Molecular Mechanisms of Action of Gentamicin C1a

Interaction with Bacterial Ribosomes

The primary intracellular target of Gentamicin (B1671437) C1a is the bacterial 70S ribosome, a complex composed of two subunits, the 30S and 50S subunits. Gentamicin C1a's activity is specifically associated with the smaller 30S subunit.

Gentamicin C1a binds with high affinity to a single, specific site on the 30S ribosomal subunit. embopress.orgembopress.orgresearchgate.net This binding site is located within the 16S ribosomal RNA (rRNA), a major structural and functional component of the 30S subunit. drugbank.comresearchgate.net The gentamicin C complex consists of three main components: C1a, C2, and C1. Chemical probing studies have demonstrated that while all three components share the same binding site, they do so with differing affinities. Gentamicin C1a exhibits a slightly higher binding affinity for the 30S subunit than Gentamicin C2, while Gentamicin C1 binds with a significantly weaker affinity. embopress.orgembopress.orgresearchgate.net This difference in affinity correlates with their relative effectiveness in inhibiting protein synthesis in vitro. embopress.orgresearchgate.net

The binding pocket for Gentamicin C1a is situated in a functionally critical region of the 16S rRNA known as the aminoacyl-tRNA site, or A-site. embopress.orgnih.govnih.gov This site is responsible for decoding the messenger RNA (mRNA) codon. Structural studies have revealed that Gentamicin C1a binds deep within the major groove of the A-site RNA. embopress.orgembopress.orgnih.govnih.gov This specific localization is fundamental to its mechanism of action, as it directly interferes with the decoding process, leading to errors in protein synthesis. embopress.orgnih.gov The mode of binding, where rings I and II of the molecule direct the specific interactions, is considered a common feature for all aminoglycosides that target the major groove of the 16S rRNA A-site. embopress.orgresearchgate.net

Ribosomal RNA-Drug Interactions

The high-affinity and specific binding of Gentamicin C1a to its target is governed by a network of precise molecular interactions between the antibiotic and the nucleotides of the A-site rRNA. These interactions are primarily electrostatic and involve extensive hydrogen bonding.

The structural basis for the interaction between Gentamicin C1a and its target has been elucidated through high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. embopress.orgembopress.orgnih.govnih.gov These studies often utilize a model RNA oligonucleotide, typically a 27-nucleotide sequence that accurately mimics the structure of the A-site within the bacterial ribosome. embopress.orgembopress.orgresearchgate.net The structure of the Gentamicin C1a-RNA complex shows the antibiotic positioned in the major groove of the RNA, which forms an asymmetric internal loop. embopress.org The drug's three-ring structure is oriented to maximize contact with the conserved nucleotides of this site. embopress.orgembopress.org

The stability of the Gentamicin C1a-rRNA complex is maintained by a dense network of hydrogen bonds and favorable electrostatic interactions between the drug's hydroxyl and amino groups and the rRNA's phosphate (B84403) backbone and nucleotide bases. researchgate.netresearchgate.net Each of the three rings of Gentamicin C1a plays a distinct role in this interaction.

Ring I (Garosamine): This ring is positioned near a platform created by the G1491 nucleotide. researchgate.net The 2'-amino group may form contacts with the phosphate group of residue A1493, while the 6'-amino group interacts with the same phosphate group. embopress.orgembopress.org

Ring II (2-deoxystreptamine): This central ring is crucial for anchoring the antibiotic within the A-site. Its amino groups at the 1 and 3 positions form specific hydrogen bonds with the O4 atom of U1495 and the N7 atom of G1494, respectively. embopress.orgembopress.org These contacts are highly conserved among A-site binding aminoglycosides. embopress.org

Ring III (Purpurosamine): Unlike rings in other aminoglycoside subclasses, Ring III of Gentamicin C1a extends towards the upper stem of the A-site RNA. embopress.orgresearchgate.net It establishes several critical hydrogen bonds with universally conserved nucleotides. The 2''-hydroxyl group interacts with both G1405(O2) and U1406(O4). embopress.orgembopress.org The 4''-hydroxyl group forms a hydrogen bond with the phosphate group between G1405 and U1406, and the aminomethyl group at the 3''' position contacts the N7 atom of G1405. embopress.org

The following table summarizes the key hydrogen bonding interactions between Gentamicin C1a and the A-site rRNA.

| Gentamicin C1a Moiety | Interacting rRNA Nucleotide/Group | Type of Interaction |

| Ring I | ||

| 2'-Amino Group | Phosphate of A1493 | Electrostatic/H-bond |

| 6'-Amino Group | Phosphate of A1493 | Electrostatic/H-bond |

| Ring II | ||

| 1-Amino Group | U1495 (O4) | Hydrogen Bond |

| 3-Amino Group | G1494 (N7) | Hydrogen Bond |

| Ring III | ||

| 2''-Hydroxyl Group | G1405 (O2) & U1406 (O4) | Hydrogen Bond |

| 3'''-Aminomethyl Group | G1405 (N7) | Hydrogen Bond |

| 4''-Hydroxyl Group | Phosphate between G1405 & U1406 | Electrostatic/H-bond |

The binding of Gentamicin C1a induces a significant and functionally critical conformational change in the A-site of the 16S rRNA. embopress.org Specifically, the interaction forces two universally conserved adenine (B156593) residues, A1492 and A1493, to flip out from their normal position within the RNA helix and move towards the minor groove. embopress.orgresearchgate.net This displacement mimics the conformational state that the ribosome adopts upon binding a correct (cognate) tRNA-mRNA pair. By locking the A-site in this "on" state, even in the absence of a proper codon-anticodon match, Gentamicin C1a dramatically lowers the accuracy of the decoding process, leading to the incorporation of incorrect amino acids into the growing polypeptide chain, a hallmark of aminoglycoside action. embopress.orgnih.gov

Disruption of Protein Synthesis

Gentamicin C1a sulfate (B86663), a prominent member of the aminoglycoside class of antibiotics, exerts its bactericidal effects by disrupting the process of protein synthesis within the bacterial ribosome. This interference occurs at multiple stages of translation, leading to the production of non-functional or truncated proteins, which is ultimately lethal to the bacterium. The primary target of Gentamicin C1a is the 30S ribosomal subunit, specifically the aminoacyl-tRNA site (A site) on the 16S ribosomal RNA (rRNA). patsnap.comelifesciences.org Binding to this highly conserved region triggers a cascade of events that compromise the fidelity and efficiency of protein synthesis. embopress.org

Mechanisms of mRNA Miscoding and Mistranslation Induction

The binding of Gentamicin C1a to the ribosomal A site is a critical event that leads to significant errors in the translation of the messenger RNA (mRNA) template. patsnap.com Structural studies have revealed that Gentamicin C1a settles into the major groove of the A site RNA. embopress.orgnih.govembopress.org This interaction induces a distinct conformational change in the ribosome, which is central to its mechanism of action.

Specifically, the binding of Gentamicin C1a forces two universally conserved adenine residues, A1492 and A1493, to be displaced from their normal position within the rRNA helix (h44). nih.govresearchgate.net In their normal state, these residues are stacked within the helix. However, upon drug binding, they flip out and adopt a conformation that mimics the state of the ribosome when a correct (cognate) codon-anticodon pairing has occurred. This drug-induced conformation essentially locks the A site into a "closed" or "on" state, which stabilizes the binding of aminoacyl-tRNAs, regardless of whether they are the correct match for the mRNA codon present in the A site. drugbank.com

This stabilization of near-cognate tRNAs decreases the ribosome's ability to proofread and reject incorrect amino acids. embopress.org The result is a significant increase in the misincorporation of amino acids into the growing polypeptide chain, a phenomenon known as miscoding. patsnap.comnih.gov The accumulation of these aberrant, dysfunctional proteins disrupts vital cellular processes and contributes to the bactericidal effect of the antibiotic. patsnap.com

| Key Molecular Interaction | Consequence | Ultimate Effect on Protein Synthesis |

| Gentamicin C1a binds to the A site of 16S rRNA. embopress.orgnih.gov | Induces conformational change, displacing A1492 and A1493 residues. nih.govresearchgate.net | Increased affinity for near-cognate tRNAs. |

| A site is locked in a "closed" conformation. drugbank.com | Proofreading function of the ribosome is compromised. embopress.org | Higher frequency of incorrect amino acid incorporation. |

| Stabilization of incorrect codon-anticodon pairs. | Production of aberrant, non-functional proteins. patsnap.com | Disruption of cellular functions and cell death. |

Inhibition of Ribosomal Translocation

Beyond inducing mistranslation, Gentamicin C1a also physically obstructs a crucial step in the elongation cycle of protein synthesis: ribosomal translocation. embopress.orgnih.govembopress.org Translocation is the intricate process where the ribosome moves one codon down the mRNA, shifting the tRNAs from the A and P (peptidyl-tRNA) sites to the P and E (exit) sites, respectively. This movement is essential for the ribosome to read the next codon and continue protein elongation.

The binding of Gentamicin C1a in the decoding A site interferes with this movement. nih.gov The presence of the drug molecule appears to create a steric and energetic barrier that hinders the large-scale conformational changes required for the ribosome to move along the mRNA. nih.gov Studies have shown that gentamicin slows down and blocks the intersubunit rotation of the ribosome, a key dynamic movement necessary for translocation to occur. nih.gov The interaction between Gentamicin C1a and the h44 helix of the small ribosomal subunit is considered primarily responsible for this inhibitory effect. drugbank.com By effectively stalling the ribosome on the mRNA, Gentamicin C1a prevents the synthesis of full-length proteins, contributing significantly to its antibiotic activity. nih.gov

| Stage of Elongation | Action of Gentamicin C1a | Result |

| Pre-translocation state | Binds to the A site, interacting with 16S rRNA. embopress.orgnih.gov | Creates an energetic barrier to movement. nih.gov |

| Ribosomal movement | Inhibits the necessary intersubunit rotation. nih.gov | Ribosome is stalled on the mRNA template. |

| Post-translocation state | The transition to the next codon is blocked. | Elongation is halted, preventing synthesis of a complete protein. |

Premature Termination of Protein Synthesis

A third mechanism by which Gentamicin C1a disrupts protein synthesis involves the process of translation termination. While it can cause the premature halting of synthesis through translocation inhibition, it also has a seemingly paradoxical effect of causing the ribosome to read through natural stop codons or premature termination codons (PTCs) that may arise from nonsense mutations. nih.govfrontiersin.org

Normally, when a stop codon (UAA, UAG, or UGA) enters the A site, it is recognized by protein release factors, which trigger the termination of translation and the release of the newly synthesized polypeptide chain. frontiersin.org Gentamicin C1a, by binding to the A site and altering its conformation, reduces the accuracy of this recognition process. frontiersin.org It lowers the ability of the ribosome to discriminate between a stop codon and a sense codon. nih.gov

This interference allows a near-cognate tRNA to outcompete the release factor for binding to the stop codon. frontiersin.org When this occurs, instead of terminating, the ribosome incorporates an amino acid corresponding to the near-cognate tRNA and continues translation. frontiersin.org This process, known as readthrough, can lead to the synthesis of a full-length protein from a gene containing a nonsense mutation. nih.gov While this has been explored for therapeutic applications in genetic diseases, in the context of its antibacterial action, this disruption of normal termination further contributes to the production of aberrant proteins with extended, non-functional C-terminal ends, adding to the cellular stress and toxicity. nih.govfrontiersin.org

| Termination Signal | Standard Ribosomal Action | Action in Presence of Gentamicin C1a | Outcome |

| Stop Codon (e.g., UGA) | Release factors bind to the A site. frontiersin.org | Binding of release factors is less efficient. frontiersin.org | Termination is suppressed. |

| Stop Codon (e.g., UGA) | Polypeptide chain is released. | A near-cognate tRNA binds to the A site. frontiersin.org | An amino acid (e.g., Tryptophan or Arginine) is incorporated. frontiersin.org |

| End of coding sequence | Translation terminates accurately. | Ribosome continues translation past the stop codon. | Production of an aberrant protein with an extended C-terminus. |

Molecular Mechanisms of Bacterial Resistance to Gentamicin C1a

Enzymatic Inactivation by Aminoglycoside-Modifying Enzymes (AMEs)

The most prevalent mechanism of resistance to aminoglycoside antibiotics is their inactivation by aminoglycoside-modifying enzymes (AMEs). acs.orgresearchgate.net These enzymes catalyze the covalent modification of specific functional groups on the Gentamicin (B1671437) C1a molecule. This alteration of the antibiotic's structure and charge disrupts its ability to bind to the A-site of the 16S rRNA within the bacterial 30S ribosomal subunit, which is essential for its antibacterial activity. researchgate.net There are three main classes of AMEs that inactivate Gentamicin C1a: Acetyltransferases (AACs), Phosphotransferases (APHs), and Nucleotidyltransferases (ANTs).

Aminoglycoside acetyltransferases (AACs) are enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to an amino group on the Gentamicin C1a molecule. researchgate.net This N-acetylation neutralizes the positive charge of the amino group, which is crucial for the electrostatic interaction between the antibiotic and the negatively charged phosphate (B84403) backbone of the ribosomal RNA. The loss of this interaction significantly reduces the binding affinity of Gentamicin C1a to its target.

Several AAC enzymes have been identified that can modify Gentamicin C1a. A notable example is the AAC(6')-II enzyme, which actively mediates the acetylation of all three major components of the gentamicin C complex, including C1a. nih.gov In contrast, AAC(6')-I enzymes show high activity against gentamicin C1a and C2 but very low activity towards gentamicin C1. nih.govnih.gov The primary site of modification by AAC(6') enzymes on Gentamicin C1a is the 6'-amino group. nih.govfrontiersin.orgnih.gov The bifunctional enzyme AAC(6')-APH(2''), found in resistant strains of enterococci and staphylococci, also exhibits 6'-N-acetyltransferase activity against Gentamicin C1a. nih.gov

| Enzyme Subclass | Specific Enzyme Example | Modification Site on Gentamicin C1a | Effect of Modification |

|---|---|---|---|

| Aminoglycoside N-acetyltransferases (AAC) | AAC(6')-II | 6'-amino group | Neutralizes positive charge, reducing ribosomal binding affinity. |

| AAC(6')-APH(2'') | 6'-amino group | Contributes to high-level gentamicin resistance. nih.gov |

Aminoglycoside phosphotransferases (APHs) inactivate Gentamicin C1a by transferring a phosphate group from ATP to a hydroxyl group on the antibiotic. researchgate.net This phosphorylation introduces a bulky, negatively charged group, which creates steric hindrance and electrostatic repulsion with the ribosomal RNA, thereby preventing the binding of Gentamicin C1a.

The APH(2'') family of enzymes is particularly significant in conferring resistance to gentamicin. nih.gov These enzymes specifically phosphorylate the 2''-hydroxyl group of the garosamine ring of Gentamicin C1a. researchgate.net The bifunctional enzyme AAC(6')-APH(2''), in addition to its acetyltransferase activity, possesses a 2''-O-phosphotransferase activity that contributes to high-level gentamicin resistance. nih.govnih.gov The APH(2'')-Id enzyme has also been identified as conferring high-level gentamicin resistance in Enterococcus species. nih.gov

| Enzyme Subclass | Specific Enzyme Example | Modification Site on Gentamicin C1a | Effect of Modification |

|---|---|---|---|

| Aminoglycoside O-phosphotransferases (APH) | APH(2'') | 2''-hydroxyl group | Introduces a bulky, negatively charged group, causing steric hindrance and electrostatic repulsion. |

| AAC(6')-APH(2'') | 2''-hydroxyl group | Contributes to high-level gentamicin resistance. nih.gov | |

| APH(2'')-Id | 2''-hydroxyl group | Confers high-level gentamicin resistance. nih.gov |

Aminoglycoside nucleotidyltransferases (ANTs), also known as adenylyltransferases, catalyze the transfer of an adenylyl group (AMP) from ATP to a hydroxyl group on the Gentamicin C1a molecule. researchgate.net Similar to phosphorylation, this modification adds a large chemical moiety to the antibiotic, sterically interfering with its ability to bind to the ribosomal A-site.

The ANT(2'') class of enzymes is responsible for the adenylylation of Gentamicin C1a at the 2''-hydroxyl group. asm.orgmdpi.com The enzyme ANT(2'')-Ia is a clinically prevalent adenylyltransferase found in Gram-negative pathogens that confers resistance to gentamicin, tobramycin, and kanamycin. asm.orgnih.gov The addition of the AMP moiety at the 2''-position disrupts key hydrogen bonds between the antibiotic and the 16S rRNA, leading to a loss of antibacterial activity. asm.org

| Enzyme Subclass | Specific Enzyme Example | Modification Site on Gentamicin C1a | Effect of Modification |

|---|---|---|---|

| Aminoglycoside O-nucleotidyltransferases (ANT) | ANT(2'')-Ia | 2''-hydroxyl group | Adds a bulky adenylyl group, leading to steric hindrance and preventing ribosomal binding. asm.org |

The specific sites on the Gentamicin C1a molecule that are targeted by AMEs are crucial for its interaction with the ribosomal RNA. The primary modification sites are the amino and hydroxyl groups on the different rings of the aminoglycoside.

6'-Amino Group: This is the primary target for AAC(6') enzymes. Acetylation at this position is a common mechanism of resistance. nih.govfrontiersin.org

2''-Hydroxyl Group: This site is targeted by both APH(2'') and ANT(2'') enzymes, leading to phosphorylation and adenylylation, respectively. researchgate.netasm.org This hydroxyl group is known to form important hydrogen bonds with the 16S rRNA. asm.org

The modification of these key functional groups by AMEs effectively inactivates Gentamicin C1a, preventing it from inhibiting bacterial protein synthesis.

Ribosomal RNA Methylation by Ribosomal Methyltransferases (RMTs)

A less common but highly effective mechanism of resistance to Gentamicin C1a is the modification of its target, the 16S rRNA, by ribosomal methyltransferases (RMTs). acs.org These enzymes catalyze the methylation of specific nucleotides within the A-site of the 16S rRNA, which is the binding site for aminoglycosides.

The methylation of specific adenosine and guanosine residues in the decoding region of the 16S rRNA is a key mechanism of resistance. The most clinically significant modifications occur at positions G1405 and A1408 (E. coli numbering). biorxiv.org

Methylation of G1405: Methylation of the N7 position of guanine 1405 (m7G1405) confers high-level resistance to 4,6-disubstituted 2-deoxystreptamine aminoglycosides, which includes gentamicin. sdu.dk This modification is carried out by a family of RMTs that includes ArmA and Rmt enzymes. biorxiv.org The addition of a methyl group at this position is thought to sterically hinder the binding of the aminoglycoside.

Methylation of A1408: Methylation of the N1 position of adenine (B156593) 1408 (m1A1408) results in broad-spectrum aminoglycoside resistance, including to Gentamicin C1a. sdu.dkasm.org The NpmA methyltransferase is an example of an enzyme that catalyzes this modification. asm.org The crystal structure of the gentamicin C1a-A-site complex shows that the antibiotic forms a pseudo base pair with A1408, highlighting the critical role of this nucleotide in drug binding. rcsb.org The addition of a methyl group at the N1 position of A1408 is predicted to cause a steric clash with the bound aminoglycoside, thereby preventing its interaction with the ribosome. nih.gov

| Methyltransferase Family | Target Nucleotide in 16S rRNA | Type of Methylation | Effect on Gentamicin C1a Binding |

|---|---|---|---|

| ArmA/Rmt | G1405 | m7G (N7-methylation of Guanine) | Steric hindrance, preventing binding of 4,6-disubstituted aminoglycosides. sdu.dk |

| NpmA | A1408 | m1A (N1-methylation of Adenine) | Steric clash, leading to pan-aminoglycoside resistance. asm.orgnih.gov |

Steric Hindrance and Altered Binding Affinity of Gentamicin C1a

The primary mechanism of clinically significant bacterial resistance to Gentamicin C1a involves enzymatic modification by a class of enzymes known as aminoglycoside-modifying enzymes (AMEs). researchgate.netmdpi.com These enzymes catalyze the covalent addition of chemical moieties to the Gentamicin C1a molecule, which does not destroy the antibiotic itself but rather obstructs its interaction with its ribosomal target. researchgate.netresearchgate.net This modification results in steric hindrance and alters the electronic properties of the antibiotic, ultimately reducing its binding affinity for the 16S ribosomal RNA (rRNA) A-site. researchgate.netnih.gov

AMEs are broadly categorized into three main classes based on the type of chemical group they transfer:

Aminoglycoside Acetyltransferases (AACs): These enzymes transfer an acetyl group from acetyl-CoA to an amino group on the Gentamicin C1a molecule. researchgate.netresearchgate.net This action neutralizes the positive charge of the targeted amino group, which is crucial for the ionic interaction with the negatively charged phosphate backbone of the rRNA. researchgate.net The addition of the bulky acetyl group also creates a steric clash, physically preventing the antibiotic from fitting correctly into its binding pocket on the ribosome. researchgate.net

Aminoglycoside Nucleotidyltransferases (ANTs): These enzymes transfer a nucleotide moiety, typically an adenylyl group (AMP) from ATP, to a hydroxyl group on the Gentamicin C1a. researchgate.netresearchgate.net Similar to phosphorylation, this large addition significantly alters the structure of the antibiotic, creating steric interference that blocks effective binding to the ribosomal target. researchgate.netnih.gov

The specific sites on the Gentamicin C1a molecule where these modifications occur are critical. The enzymes are often highly specific for certain positions on the aminoglycoside rings. For example, AAC(6') enzymes acetylate the 6'-amino group, a modification to which Gentamicin C1a is susceptible. nih.govnih.gov These enzymatic alterations ultimately prevent Gentamicin C1a from effectively binding to the 30S ribosomal subunit, rendering it unable to disrupt protein synthesis and leading to bacterial resistance. researchgate.netcreative-diagnostics.com

| Enzyme Class | Transferred Group | Target on Gentamicin C1a | Mechanism of Resistance | Effect on Binding Affinity |

|---|---|---|---|---|

| Aminoglycoside Acetyltransferases (AACs) | Acetyl group | Amino groups (-NH2) | Neutralizes positive charge, steric clash | Significantly Reduced |

| Aminoglycoside Phosphotransferases (APHs) | Phosphate group | Hydroxyl groups (-OH) | Adds negative charge, steric clash | Drastically Reduced (up to 1000-fold) |

| Aminoglycoside Nucleotidyltransferases (ANTs) | Nucleotide (e.g., AMP) | Hydroxyl groups (-OH) | Adds large, bulky group, steric clash | Significantly Reduced |

Target Site Mutations in Ribosomal Genes

Beyond enzymatic modification of the antibiotic, another significant mechanism of resistance to Gentamicin C1a is the alteration of its direct molecular target, the bacterial ribosome. nih.gov This is achieved through genetic mutations in the genes that encode the components of the ribosome, specifically the 16S rRNA component of the 30S subunit and certain ribosomal proteins. creative-diagnostics.com These mutations decrease the binding affinity of Gentamicin C1a to the ribosome, thereby reducing its antibacterial efficacy. creative-diagnostics.com While this mechanism is considered less common in clinical settings than modification by AMEs, it is a critical pathway for resistance, particularly in bacteria with a limited number of rRNA operons, such as Mycobacterium tuberculosis. nih.govnih.gov

Mutations in rrs (16S rRNA) and rpsL (Ribosomal Protein S12) Affecting Gentamicin C1a Binding

Gentamicin C1a exerts its effect by binding to a highly conserved region within the 16S rRNA known as the A-site, which is crucial for decoding messenger RNA (mRNA). embopress.orgnih.gov Mutations within the rrs gene, which codes for 16S rRNA, can directly alter the nucleotide sequence of this binding site. A key example is the A1408G mutation (using E. coli numbering), which has been identified in resistant clinical isolates. nih.gov This single nucleotide substitution changes the architecture of the A-site, disrupting the precise interactions required for high-affinity gentamicin binding. embopress.org In a study on Borrelia burgdorferi, a homologous A1402G mutation conferred a more than 240-fold increase in resistance to gentamicin. nih.gov

Mutations in the rpsL gene, which encodes the ribosomal protein S12, also contribute to resistance. creative-diagnostics.com The S12 protein is located near the A-site and plays a critical role in maintaining the structure and function of the decoding center. nih.gov Although Gentamicin C1a does not bind directly to S12, mutations in rpsL can induce conformational changes in the 30S subunit that indirectly affect the A-site. creative-diagnostics.com These allosteric changes can weaken the interaction between Gentamicin C1a and the 16S rRNA, preventing the antibiotic from effectively disrupting protein synthesis. creative-diagnostics.com For instance, specific amino acid substitutions in S12, such as at codons 43 and 88, are well-documented in conferring resistance to aminoglycosides like streptomycin, and similar structural perturbations affect gentamicin binding. brieflands.com

| Gene | Encoded Component | Example Mutation | Effect on Gentamicin C1a Binding |

|---|---|---|---|

| rrs | 16S ribosomal RNA | A1408G | Directly alters the A-site binding pocket, reducing affinity. |

| rpsL | Ribosomal Protein S12 | Mutations at codons 43 or 88 | Induces conformational changes in the 30S subunit, indirectly weakening antibiotic binding to the A-site. |

Structural Changes in the Ribosome Leading to Resistance

The binding of Gentamicin C1a to a susceptible ribosome normally induces a distinct structural change, causing two key adenine residues (A1492 and A1493) to flip out from their helical stack within the A-site. nih.govembopress.org This flipped-out conformation mimics the state of the ribosome when it has bound a correct (cognate) tRNA, leading to errors in translation and eventual cell death. nih.gov

Mutations in rrs and rpsL lead to resistance by preventing or altering these critical structural dynamics. A mutation like A1408G in the 16S rRNA directly changes the landscape of the binding pocket, disrupting hydrogen bonds and electrostatic interactions essential for stable drug binding. embopress.org This prevents Gentamicin C1a from docking correctly and inducing the characteristic flipping of A1492 and A1493. nih.gov

Analytical Methodologies in Gentamicin C1a Research

Chromatographic Separation and Quantification Techniques

Chromatography is fundamental to isolating Gentamicin (B1671437) C1a from the other closely related components within the gentamicin sulfate (B86663) mixture.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the analysis of Gentamicin C1a sulfate, offering high sensitivity and specificity without the need for derivatization. lcms.czwaters.com It is considered a technique of choice for the detection and identification of aminoglycosides. lcms.cz

LC-MS combines the separation capabilities of HPLC with the mass analysis capabilities of a mass spectrometer. This allows for the confident identification of each component based on its mass-to-charge ratio (m/z). A typical approach involves an ACQUITY UPLC system coupled with an ACQUITY QDa Mass Detector. lcms.czwaters.com Hydrophilic Interaction Liquid Chromatography (HILIC) is an effective separation mode for these polar compounds, often used prior to mass spectrometry. waters.com

This technique is invaluable for purity assessment, as it can detect and identify minor components and impurities, such as sisomicin (B1680986), at very low levels. lcms.cz The method can successfully separate the five main gentamicin analytes (C1, C1a, C2, C2a, and C2b) within a single run. lcms.cz

Thin-Layer Chromatography (TLC) for Qualitative Analysis

Thin-Layer Chromatography (TLC) serves as a simpler, qualitative method for analyzing the composition of gentamicin sulfate. It is effective for identifying the presence of major components and expected impurities.

For the analysis, samples are spotted on silica (B1680970) gel plates and developed using a mobile phase, such as a mixture of chloroform, methanol, and ammonium (B1175870) hydroxide. researchtrend.net One study reported the successful separation of gentamicin components on a silica gel plate, yielding the following retention factor (Rf) values: researchgate.net

Gentamicin C1: 0.34

Gentamicin C2: 0.28

Gentamicin C1a: 0.23

Sisomicin (impurity): 0.25

This demonstrates TLC's utility in distinguishing Gentamicin C1a from other components and in identifying the presence of the impurity sisomicin, which appears as a distinct spot. researchgate.net

Spectroscopic Characterization Methods

Spectroscopic methods are essential for the definitive structural elucidation and confirmation of Gentamicin C1a's molecular identity.

Mass Spectrometry for Molecular Weight and Fragment Analysis

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation patterns of Gentamicin C1a, confirming its identity. When coupled with electrospray ionization (ESI), the different components of the gentamicin complex can be readily identified.

The protonated molecular ions [M+H]⁺ for the major gentamicin components are observed at distinct mass-to-charge ratios (m/z). researchgate.net

Table 2: Observed Mass-to-Charge Ratios for Major Gentamicin Components

| Component | Molecular Ion [M+H]⁺ (m/z) |

| Gentamicin C1a | 450 |

| Gentamicin C2 | 464 |

| Gentamicin C1 | 478 |

Source: researchgate.net

Tandem mass spectrometry (MS/MS) provides further structural information through controlled fragmentation of the parent ion. For the three main gentamicin components, including C1a, two common product ions are consistently observed at m/z 322 and 160. researchgate.net These fragments correspond to the successive losses of the sugar units from the core aminocyclitol structure, providing characteristic fingerprints for the gentamicin family of compounds. researchgate.net

Electrophoretic Techniques

Electrophoretic techniques, particularly capillary electrophoresis, have emerged as powerful tools in the analytical landscape of this compound research. These methods offer high separation efficiency and resolution, making them well-suited for the analysis of the complex mixtures often associated with aminoglycoside antibiotics.

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis (CE) provides a selective and rapid method for the determination of the multicomponent nature of gentamicin. Research has demonstrated the successful baseline separation of gentamicin components, including C1, C1a, C2, C2a, and C2b, without the need for derivatization, which can often complicate analytical procedures. nih.gov One such method utilized a background electrolyte containing 0.35 mM cetyl trimethylammonium bromide, 3% methanol, and 90 mM sodium pyrophosphate at a pH of 7.4, coupled with direct UV detection. nih.gov While this approach showcases the potential of CE for direct analysis, its application is noted to be most effective within a gentamicin concentration range of 2-6 mg/ml. nih.gov

In the context of biological matrices, CE has been effectively employed for the determination of gentamicin components in human serum. nih.gov This often involves a pre-analytical sample preparation step, such as solid-phase extraction, followed by derivatization to enhance detectability. nih.gov For instance, a method involving derivatization with 1,2-phthalic dicarboxaldehyde/mercaptoacetic acid reagent has been developed. nih.gov The subsequent separation of the derivatives was achieved using a background electrolyte composed of 60 mM 2-(N-cyclohexylamino)ethanesulfonic acid (CHES) buffer at pH 9.5 with 31.6% m/v methanol, and quantification was performed via UV-light absorption detection at 230 nm. nih.gov

| Parameter | Value | Source |

| Limit of Detection (LOD) for Gentamicin C1a | 0.13 mg/L | nih.gov |

| Limit of Quantitation (LOQ) for Gentamicin C1a | 0.27 mg/L | nih.gov |

| Intra-assay Relative Standard Deviation (RSD) for C1a | 7% | nih.gov |

| Inter-assay Relative Standard Deviation (RSD) for C1a | 13.3% | nih.gov |

Sample Preparation Techniques for Research Applications

Effective sample preparation is a critical step in the analytical workflow for this compound research, ensuring the removal of interfering substances from the matrix and the concentration of the analyte prior to analysis.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of gentamicin components from complex matrices such as biological fluids and food samples. nih.govepa.gov This technique relies on the partitioning of the analyte between a solid sorbent and a liquid phase. For the analysis of gentamicin in human serum, a weak cation-exchanger has been utilized for SPE. nih.gov The recovery of gentamicin using this method has been reported to be in the range of 78% to 93%. nih.gov In another application for the determination of gentamicin in pears, a CM-Sephadex column, which is a type of ion-exchange resin, was used for cleanup and concentration. epa.gov The choice of the appropriate SPE sorbent and elution conditions is crucial for achieving high recovery and efficient removal of matrix components.

| SPE Sorbent Type | Application Matrix | Reported Recovery | Source |

| Weak Cation-Exchanger | Human Serum | 78% - 93% | nih.gov |

| CM-Sephadex (C-25) Ion Exchange Resin | Pears | Not specified | epa.gov |

Derivatization for Enhanced Detectability

Derivatization is a chemical modification process employed to enhance the detectability of analytes that lack inherent properties for sensitive detection, such as a strong chromophore or fluorophore. In the analysis of this compound, derivatization is often a necessary step, particularly when using UV or fluorescence detection.

A common approach is pre-column derivatization, where the analyte is reacted with a derivatizing agent before chromatographic separation. One such reagent is 1,2-phthalic dicarboxaldehyde/mercaptoacetic acid , which reacts with the primary amino groups of gentamicin to form derivatives that can be detected by UV-light absorption. nih.gov

Another widely used derivatizing agent is o-phthalaldehyde (OPA) , which also reacts with primary amines in the presence of a thiol compound to form highly fluorescent isoindole derivatives. chromforum.orgpjoes.com Different thiol reagents can be used in conjunction with OPA, such as mercaptoacetic acid, mercaptoethanol, or N-acetylcysteine (NAC). nih.govchromforum.orgpjoes.com The use of NAC is advantageous as it avoids the unpleasant odor associated with other thiol compounds. pjoes.com The stability of the resulting OPA-gentamicin conjugate can be improved by the addition of hydroxypropyl-β-cyclodextrin. pjoes.com The derivatized gentamicin components can then be separated by reversed-phase chromatography and quantified using a fluorescence detector. pjoes.com

| Derivatizing Reagent | Co-reagent/Condition | Detection Method |

| 1,2-phthalic dicarboxaldehyde | Mercaptoacetic acid | UV-light absorption (230 nm) nih.gov |

| o-phthalaldehyde (OPA) | N-acetylcysteine (NAC) | Fluorescence (λex=328 nm, λem=423 nm) pjoes.com |

| o-phthalaldehyde (OPA) | Mercaptopropionic acid | LC/MS chromforum.org |

Environmental Fate and Degradation of Gentamicin C1a Research Perspective

Stability Studies under Controlled Environmental Conditions

Forced degradation and stability studies are essential to identify how environmental conditions affect the integrity of Gentamicin (B1671437) C1a. These studies expose the compound to stress factors like light, heat, humidity, and oxidation to determine its intrinsic stability and degradation pathways. researchgate.netresearchgate.net

Environmental variables play a significant role in the degradation kinetics of gentamicin and its components.

Light: Exposure to light, particularly ultraviolet (UV) rays, can induce photochemical reactions that lead to the degradation of gentamicin. creative-diagnostics.com This process involves the absorption of light energy by the drug molecules, which can break chemical bonds and reduce the compound's potency. creative-diagnostics.com While gentamicin sulfate (B86663) itself may appear relatively stable to fluorescent light, its degradation can be accelerated in the presence of other components, such as polymers like poly(lactic-co-glycolic acid) (PLGA), indicating that the formulation matrix can significantly influence photodegradation. nih.gov Studies have shown that exposure to UV light can lead to a notable decrease in the availability of gentamicin. researchgate.netresearchgate.net

Temperature: Gentamicin is sensitive to heat, which can accelerate its degradation. creative-diagnostics.com Extreme heat can cause chemical reactions that break down the molecule, diminishing its efficacy. creative-diagnostics.com The recommended storage temperature for gentamicin is typically between 2°C and 8°C to minimize degradation. creative-diagnostics.com Thermal stability is a critical factor, especially in contexts like the manufacturing of antibiotic-releasing medical devices where high temperatures are used. morressier.com For instance, pyrolyzing gentamicin sulfate at temperatures between 150-180°C has been shown to cause thermal degradation. morressier.com Even a short-term heat treatment mimicking the curing of bone cement can result in approximately 25% degradation of gentamicin. nih.gov In stability studies on coated implants, storage at 60°C led to a significant reduction in the level of the Gentamicin C2 congener, suggesting that thermal stress can alter the composition of the gentamicin complex. nih.govresearchgate.net

Humidity: Gentamicin sulfate is described as hygroscopic and is susceptible to gradual degradation upon exposure to humid conditions, with the process being more rapid at higher temperatures. nih.gov Excess moisture can lead to hydrolytic degradation, resulting in reduced potency. creative-diagnostics.com In studies assessing the stability of gentamicin-coated implants, storage at 75% relative humidity (RH) caused a small decrease in the relative amount of the Gentamicin C2 component. nih.govimperial.ac.uk

Table 1: Impact of Environmental Factors on Gentamicin Stability

| Environmental Factor | Condition | Observed Effect on Gentamicin Complex | Reference |

|---|---|---|---|

| Light (UV) | Exposure to UV light (e.g., at 243 nm for 30 minutes) | Decreased availability and potency due to photochemical reactions. | researchgate.netcreative-diagnostics.com |

| Temperature | High heat (e.g., 60°C or 150-180°C) | Accelerated chemical degradation; alteration of congener ratios (e.g., reduction in C2). | creative-diagnostics.comnih.govmorressier.com |

| Humidity | High Relative Humidity (e.g., 75% RH) | Hydrolytic degradation; alteration of congener ratios (e.g., reduction in C2). | creative-diagnostics.comnih.gov |

Oxidative stress is a significant factor in the degradation of gentamicin. The molecular structure of gentamicin, with its amino and hydroxyl functional groups, is susceptible to chemical oxidation. nih.gov Furthermore, the glycoside linkages in aminoglycosides can be cleaved under oxidizing conditions. nih.gov

In forced degradation studies of gentamicin sulfate coatings on hydroxyapatite (B223615) surfaces, exposure to an oxidizing atmosphere (e.g., 30% hydrogen peroxide) was the one environmental factor that resulted in significant changes to the gentamicin composition, even when other factors like heat and light showed minimal impact on the pure drug coating. researchgate.netimperial.ac.uk This indicates that oxidative degradation is a primary pathway for the chemical transformation of gentamicin in certain environmental conditions.

Identification of Degradation Products of Gentamicin C1a

Identifying the products formed during degradation is key to understanding the transformation pathways of Gentamicin C1a. Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for this purpose. researchgate.net

Research on the forced degradation of gentamicin coatings under various stress conditions (heat, humidity, light, and oxidation) has revealed that the primary degradation products are the corresponding gentamines. nih.govresearchgate.netimperial.ac.uk Specifically, the degradation of the major gentamicin C components (C1, C1a, and C2) leads to the formation of Gentamine C1, Gentamine C1a, and Gentamine C2. imperial.ac.ukucc.ie Importantly, these studies have shown that forced degradation did not lead to the formation of any unexpected or novel impurities. researchgate.netucc.ie The gentamines are formed from the degradation of their respective parent gentamicin congeners. imperial.ac.uk

In the context of biodegradation by bacterial consortia, 3'-acetylgentamicin has been identified as a main degradation product, which represents a different, biotic degradation pathway. nih.gov

Table 2: Identified Degradation Products of Gentamicin

| Parent Compound | Degradation Product | Degradation Pathway | Reference |

|---|---|---|---|

| Gentamicin C1 | Gentamine C1 | Chemical (e.g., Oxidative) | researchgate.netimperial.ac.uk |

| Gentamicin C1a | Gentamine C1a | Chemical (e.g., Oxidative) | imperial.ac.uk |

| Gentamicin C2 | Gentamine C2 | Chemical (e.g., Oxidative) | researchgate.netimperial.ac.uk |

| Gentamicin (general) | 3'-acetylgentamicin | Biodegradation (bacterial) | nih.gov |

Compound Index

Advanced Research Perspectives and Future Directions

Computational Chemistry and Molecular Modeling of Gentamicin (B1671437) C1a

Computational methods have become indispensable in elucidating the molecular interactions that govern the efficacy of Gentamicin C1a. These techniques provide insights at an atomic level, guiding the rational design of more potent and selective antibiotic agents.

Gentamicin C1a exerts its antibacterial effect by binding to the A-site of the bacterial 16S ribosomal RNA, a component of the 30S ribosomal subunit. mdpi.com This binding event disrupts protein synthesis by causing misreading of the genetic code and inhibiting the translocation of the ribosome. embopress.org Molecular dynamics (MD) simulations have been instrumental in visualizing and understanding the dynamics of this interaction.

Explicit solvent all-atom MD simulations have been used to study the thermodynamics and conformational changes of the ribosomal decoding site upon gentamicin binding. sanbonmatsu.org These simulations have revealed that two universally conserved adenine (B156593) bases, A1492 and A1493, which act as a "molecular switch," flip out from their helical stack to interact with the antibiotic. sanbonmatsu.orgnih.gov Replica exchange molecular dynamics (REMD) simulations, aggregating up to 15 microseconds of sampling time, have allowed for the calculation of the free-energy landscape of this process. sanbonmatsu.orgnih.gov The results support a "stochastic gating" mechanism, where the bases flip on a timescale faster than the drug binding event, rather than an "induced-fit" model where binding precedes the conformational change. sanbonmatsu.org

These computational studies provide a detailed picture of the binding and unbinding pathways, showing that drug dissociation involves navigating through multiple metastable local minima in the free-energy landscape. sanbonmatsu.org Understanding these detailed mechanics at an atomic resolution is crucial for the rational design of new aminoglycosides that can bind more effectively to the ribosomal target. embopress.orgsanbonmatsu.org The high-resolution structure of the Gentamicin C1a-RNA complex, solved using nuclear magnetic resonance (NMR) spectroscopy, provides a static picture that complements the dynamic insights from MD simulations. embopress.orgrcsb.org This structure shows Gentamicin C1a binding in the major groove of the RNA, with its rings I and II directing specific interactions, while ring III, which distinguishes this subclass, also forms specific contacts with conserved base pairs. embopress.orgrcsb.org

The threat of antibiotic resistance necessitates the development of novel gentamicin derivatives that can evade bacterial modification enzymes. In silico screening and computational design are powerful tools in this endeavor. By modeling the interactions between Gentamicin C1a and its target, as well as with resistance enzymes, researchers can predict which modifications would enhance antibacterial activity or circumvent resistance mechanisms.

One promising strategy is the chemoenzymatic synthesis of novel analogues. rsc.orgnih.gov This approach combines the selectivity of enzymes with the versatility of chemical synthesis. For instance, a two-step chemoenzymatic route has been developed to regioselectively modify the C-6′ position of aminoglycosides like Gentamicin C1a. rsc.orgnih.gov This involves a transaminase enzyme (like GenB4) to create an aldehyde at the C-6' position, followed by reductive amination to introduce new substituents. rsc.orgnih.gov This method has been used to synthesize novel 6′-gentamicin C1a analogues, some of which retained antimicrobial activity against resistant Escherichia coli strains. rsc.orgnih.gov

Combinatorial biosynthesis is another approach that leverages the substrate flexibility of enzymes in the gentamicin biosynthetic pathway to create new derivatives. nih.gov By introducing genes from other aminoglycoside pathways into Micromonospora strains, novel compounds with modified sugar rings can be generated. nih.gov Computational docking and molecular modeling can be used to pre-screen potential modifications, prioritizing synthetic efforts on derivatives most likely to have improved properties, such as enhanced binding to the ribosome or reduced affinity for resistance enzymes.

Integration of Omics Technologies in Biosynthesis Research

High-throughput "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, have revolutionized the study of secondary metabolite biosynthesis. fao.orgdtu.dk These approaches provide a system-level understanding of the complex regulatory networks that control the production of antibiotics like gentamicin in their native producers, primarily Micromonospora species. nih.govrsc.org

Gentamicin is produced as a complex mixture by the filamentous bacterium Micromonospora echinospora. nih.govnii.ac.jp Optimizing the fermentation process to increase the yield of specific, clinically important components like Gentamicin C1a is a major industrial goal. Proteomic analysis, which studies the entire set of proteins expressed by an organism, offers deep insights into the metabolic state of Micromonospora under different growth conditions. researchgate.net

Recent studies have used proteomic techniques to analyze the effects of culture medium additives, such as CaCl2 and sodium citrate, on gentamicin biosynthesis. researchgate.netacs.org These analyses have revealed that such additives can significantly alter the expression levels of key enzymes in the gentamicin biosynthetic pathway. For example, the expression of GenK, a radical SAM-dependent methyltransferase responsible for a key methylation step, was found to be significantly downregulated in the presence of calcium chloride, potentially due to effects on cobalamin production, a necessary cofactor. researchgate.net By identifying such metabolic bottlenecks and regulatory hubs, fermentation conditions can be rationally engineered to enhance the production of desired gentamicin components. Furthermore, metabolic engineering efforts, guided by genomic and proteomic data, have successfully created strains of Micromonospora purpurea that exclusively produce Gentamicin C1a by inactivating genes like genK and genL, which are responsible for converting C1a into other components. mdpi.comnih.gov

Rational Design of Resistance-Modifying Agents Targeting AMEs and RMTs relevant to Gentamicin C1a

The most significant clinical challenge for aminoglycosides is the emergence of bacterial resistance, primarily conferred by the enzymatic modification of the antibiotic. mdpi.comacs.org A thorough understanding of these resistance mechanisms is paramount for designing new drugs or co-therapies to overcome them. mdpi.comacs.org

The main culprits are aminoglycoside-modifying enzymes (AMEs), which catalyze the addition of acetyl, phosphate (B84403), or nucleotidyl groups to the antibiotic. mdpi.comresearchgate.net These modifications obstruct the binding of Gentamicin C1a to its ribosomal target. researchgate.net Key AMEs that affect gentamicin include aminoglycoside acetyltransferases (AACs), phosphotransferases (APHs), and nucleotidyltransferases (ANTs). mdpi.comresearchgate.net For example, the bifunctional enzyme AAC(6′)-Ie/APH(2″)-Ia confers broad resistance to gentamicin. mdpi.com

Studies have shown that different gentamicin congeners have varying susceptibility to AMEs. Gentamicin C1a, which lacks a methyl group at the 6' carbon, is a substrate for the AAC(6′)-Ib enzyme. asm.orgnih.gov In contrast, some other components with specific methylation patterns can evade this modification. asm.org This detailed knowledge of structure-susceptibility relationships allows for the rational design of new derivatives that are poor substrates for prevalent AMEs.

Another resistance mechanism involves ribosomal RNA methyltransferases (RMTs), which methylate the 16S rRNA at the antibiotic binding site, thereby reducing drug affinity. Rational design strategies aim to develop either novel aminoglycosides that can bind effectively to the methylated ribosome or small-molecule inhibitors that directly target the AMEs and RMTs. By designing an inhibitor that binds to the active site of an AME, the native antibiotic could be protected from modification, restoring its efficacy. This "resistance-modifying agent" approach is a key area of future research to prolong the clinical lifespan of important antibiotics like Gentamicin C1a.

Q & A

Q. How can structural data inform the design of Gentamicin C1a analogs with reduced nephrotoxicity?

- Answer : Leverage NMR and X-ray crystallography data to map C1a’s interaction with renal uptake transporters (e.g., megalin). Modify the 6’-N position (e.g., methylation, as in Micronomicin) to reduce binding affinity while retaining ribosomal targeting. Test analogs in proximal tubule cell models for cytotoxicity (LDH release, ATP depletion) and compare to parent compound .

Q. What methodologies address variability in MIC data for Gentamicin C1a across bacterial strains?

- Answer : Standardize broth microdilution assays per CLSI guidelines using cation-adjusted Mueller-Hinton II broth. Include quality control strains (e.g., E. coli ATCC 25922) and assess synergy with β-lactams via checkerboard assays (FIC index ≤0.5). For resistant isolates (e.g., P. aeruginosa), quantify aminoglycoside-modifying enzymes (AMEs) via PCR and correlate with MIC shifts .

Q. How do researchers evaluate the impact of Gentamicin C1a’s stereochemistry on ribosomal binding?

- Answer : Use surface plasmon resonance (SPR) to measure binding kinetics of C1a enantiomers to 30S ribosomal subunits. Compare dissociation constants (KD) and correlate with bactericidal activity (time-kill assays). Molecular dynamics simulations can further clarify hydrogen-bonding interactions at the decoding site .

Methodological Notes

- Contradiction Management : When stability or potency data conflict, cross-validate findings using orthogonal methods (e.g., LC-PED vs. microbiological agar diffusion) .

- Advanced Synthesis : For novel derivatives, employ genetic engineering of Micromonospora spp. to overexpress C1a biosynthetic genes, followed by HPLC-guided fractionation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations